Mepiprazole

Description

Historical Context of Mepiprazole Discovery and Early Research Endeavors

The discovery of this compound can be traced back to the research and development efforts of the pharmaceutical company Merck KGaA. The compound was assigned the internal test designation EMD 16,923. nih.gov A significant milestone in its early history is the granting of a U.S. patent for the compound on January 20, 1970, under the number 3,491,097.

Initial research endeavors in the 1970s focused on elucidating the primary pharmacological effects of this compound. Early clinical trials were designed to investigate its potential as a therapeutic agent for psychiatric and psychovegetative disorders. A notable study from 1975 explored its efficacy in patients with psychovegetative disorders and anxiety neuroses, demonstrating positive outcomes in alleviating symptoms such as irritability, anxiety, and inner tension. Another clinical trial from the same period compared this compound with diazepam in the treatment of neurotic disorders.

A distinct and noteworthy trajectory of early research involved the investigation of this compound's effects on the gastrointestinal system, specifically in the context of Irritable Bowel Syndrome (IBS). A controlled clinical trial published in 1974 assessed the efficacy of this compound in treating IBS, suggesting a beneficial effect in some patients. nih.govnih.gov This early exploration into a non-psychiatric application highlighted the compound's complex physiological interactions.

Evolution of Research Trajectories in this compound Pharmacology

The scientific understanding of this compound's mechanism of action has evolved significantly since its initial development. It was identified as a serotonin (B10506) antagonist and reuptake inhibitor (SARI), placing it in a class of compounds with a dual action on the serotonin system. wikipedia.org

Subsequent pharmacological studies further refined this understanding. Research demonstrated that this compound acts as an antagonist at the 5-HT2A and α1-adrenergic receptors. wikipedia.orgdrugbank.com In addition to its antagonist properties, it was found to inhibit the reuptake of serotonin, and to a lesser extent, dopamine (B1211576) and norepinephrine (B1679862). drugbank.com Investigations into its effects on monoamine uptake revealed that this compound is a relatively weak inhibitor, with its most potent action being on the uptake of serotonin in the hypothalamus. drugbank.comnih.gov

Contemporary Research Landscape and Significance of this compound Studies

In the contemporary research landscape, dedicated studies focusing solely on this compound have become less frequent. The primary clinical use of this compound appears to be confined to its marketing as an anxiolytic in Spain. wikipedia.orgdrugbank.com Much of the more recent research interest has shifted towards its active metabolite, mCPP, which is often used as a pharmacological tool to probe the function of the serotonin system.

Despite the decline in dedicated research, this compound continues to hold significance in specific contexts. Its established role as a 5-HT2A receptor antagonist has led to its inclusion in broader pharmacological discussions and patent literature. For instance, a 2019 patent application concerning methods to reduce amyloid-beta peptides, which are implicated in Alzheimer's disease, mentioned this compound among other 5-HT2A antagonists as potentially having a therapeutic role. google.com This suggests that the foundational knowledge gained from this compound research may still contribute to the development of new therapeutic strategies for neurodegenerative diseases. mdpi.com

The historical and pharmacological data on this compound also serve as a valuable reference point for the development of newer generations of psychotropic drugs, particularly those targeting the serotonergic system. The evolution of research on this compound from a novel anxiolytic to a compound with a complex, multi-target mechanism of action, including an active metabolite, mirrors the broader advancements in psychopharmacology.

Structure

2D Structure

3D Structure

Propriétés

Numéro CAS |

20326-12-9 |

|---|---|

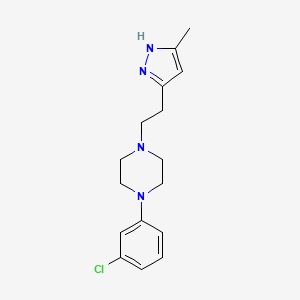

Formule moléculaire |

C16H21ClN4 |

Poids moléculaire |

304.82 g/mol |

Nom IUPAC |

1-(3-chlorophenyl)-4-[2-(5-methyl-1H-pyrazol-3-yl)ethyl]piperazine |

InChI |

InChI=1S/C16H21ClN4/c1-13-11-15(19-18-13)5-6-20-7-9-21(10-8-20)16-4-2-3-14(17)12-16/h2-4,11-12H,5-10H2,1H3,(H,18,19) |

Clé InChI |

DOTIMEKVTCOGED-UHFFFAOYSA-N |

SMILES |

CC1=CC(=NN1)CCN2CCN(CC2)C3=CC(=CC=C3)Cl |

SMILES canonique |

CC1=CC(=NN1)CCN2CCN(CC2)C3=CC(=CC=C3)Cl |

Autres numéros CAS |

20326-12-9 |

Numéros CAS associés |

20344-15-4 (di-hydrochloride) |

Synonymes |

1-(3-chlorophenyl)-4-(2-(5-methylpyrazol- 3-yl)ethyl)piperazine dihydrochloride EMD 16,923 mepiprazole mepiprazole dihydrochloride Quiadon |

Origine du produit |

United States |

Synthetic Methodologies and Chemical Modifications of Mepiprazole

Classical and Contemporary Approaches to Mepiprazole Synthesis

The synthesis of the pyrazole (B372694) core, the fundamental structure of this compound, can be achieved through various classical and modern organic chemistry reactions. These methods often involve the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine (B178648) derivative. acs.orgnih.gov

Multi-Step Synthetic Routes to the this compound Core Structure

The construction of the pyrazole ring system typically involves a multi-step sequence. A common and historical approach is the Knorr pyrazole synthesis, which utilizes the reaction between a β-diketone and a hydrazine. acs.org Variations of this method remain a cornerstone in the synthesis of substituted pyrazoles.

One general synthetic strategy involves the condensation of 1,3-dicarbonyl compounds with hydrazines. For instance, nano-ZnO has been used as a catalyst for the reaction between phenylhydrazine (B124118) and ethyl acetoacetate, yielding 1,3,5-substituted pyrazoles in high yields. nih.gov Another approach involves the cyclocondensation of α,β-ethylenic ketones that possess a leaving group. nih.gov

A versatile multi-step continuous flow process has been developed for the synthesis of pyrazoles from anilines. This four-step sequence includes diazotization, a metal-free reduction mediated by vitamin C, hydrolysis, and finally, cyclocondensation. This automated system allows for the production of a variety of pyrazole analogues. researchgate.net The general scheme for such a multi-step synthesis can be visualized as a sequence of functional group transformations, starting from readily available materials. youtube.com

| Starting Materials | Key Intermediates | Reaction Type | Catalyst/Reagent |

| 1,3-Diketones, Hydrazines | Hydrazones | Condensation | Acid or Base |

| Phenylhydrazine, Ethyl acetoacetate | - | Condensation | Nano-ZnO |

| Anilines | Diazonium salts, Hydrazines | Diazotization, Reduction, Cyclocondensation | NaNO₂, Vitamin C |

| α,β-Ethylenic ketones | - | Cyclocondensation | - |

| Alkynes, Hydrazines | - | Addition-Cyclization | Rhodium catalyst |

Advanced Synthetic Strategies for this compound Analogues

Modern synthetic methods offer more sophisticated and efficient routes to pyrazole derivatives, including analogues of this compound. These strategies often focus on improving regioselectivity, yield, and substrate scope.

Palladium-catalyzed four-component coupling reactions of a terminal alkyne, hydrazine, carbon monoxide, and an aryl iodide provide a direct route to pyrazole derivatives. organic-chemistry.org Another advanced method is the rhodium-catalyzed addition-cyclization of hydrazines with alkynes, which proceeds under mild conditions. organic-chemistry.org Furthermore, visible light-induced tandem reactions of hydrazones and α-bromo ketones have been shown to produce 1,3,5-trisubstituted pyrazoles efficiently. organic-chemistry.org

The use of solid-phase synthesis has enabled the creation of combinatorial libraries of pyrazole derivatives. This high-throughput approach allows for the rapid generation of a multitude of analogues for screening purposes. uniroma1.it Additionally, one-pot syntheses of 3,4,5- and 1,3,5-pyrazoles from tertiary propargylic alcohols and para-tolylsulfonohydrazide have been developed, proceeding through a four-step cascade sequence. researchgate.net

Derivatization Strategies for this compound and Related Pyrazole Scaffolds

The functionalization of the this compound core and related pyrazole structures is a key strategy for modulating their physicochemical and biological properties. This can involve the introduction of various substituents at different positions of the pyrazole ring.

Synthesis and Characterization of Fluorinated this compound Analogues

The introduction of fluorine atoms into organic molecules can significantly alter their properties. A facile synthetic route has been developed for the synthesis of 3- or 5-fluoroalkyl-substituted pyrazoles. nih.govacs.orgenamine.net This method utilizes fluoroalkyl ynones and binucleophiles and has been successfully applied to the synthesis of fluorinated this compound analogues. nih.govacs.orgenamine.net The process often starts with the synthesis of ynones from commercially available fluorinated acetic acid esters and terminal alkynes. nih.gov The resulting fluoroalkyl-substituted pyrazoles can serve as building blocks for more complex molecules. nih.govacs.orgenamine.net The incorporation of fluoroalkyl groups is a known strategy to enhance the metabolic stability and potency of drug candidates. nih.gov

Regioselective Introduction of Substituents on this compound Derivatives

Controlling the position of substituents on the pyrazole ring is crucial for structure-activity relationship (SAR) studies. Several methods have been developed to achieve regioselective synthesis of pyrazole derivatives.

One such method involves the reaction of trichloromethyl enones with hydrazines. The regioselectivity of this reaction is dependent on the nature of the hydrazine used. Arylhydrazine hydrochlorides lead to the formation of the 1,3-regioisomer, while the corresponding free hydrazine yields the 1,5-regioisomer exclusively. acs.org A proposed mechanism suggests that for arylhydrazine hydrochlorides, the less hindered nitrogen attacks the β-position of the enone. acs.org

Another approach to regioselective synthesis involves the [3 + 2] cycloaddition of vinylsulfonium salts with in situ generated nitrile imines, which provides pyrazole derivatives with high regioselectivity. organic-chemistry.org The condensation of α-benzotriazolylenones with phenyl or methyl-hydrazines also offers a regioselective route to 1-methyl(aryl)-3-phenyl-5-alkyl(aryl)pyrazoles. orientjchem.org

| Reagents | Conditions | Regioisomer |

| Trichloromethyl enones, Arylhydrazine hydrochlorides | - | 1,3-disubstituted pyrazole |

| Trichloromethyl enones, Free arylhydrazine | - | 1,5-disubstituted pyrazole |

| Vinylsulfonium salts, Hydrazonoyl halides | Mild | High regioselectivity |

| α-Benzotriazolylenones, Phenyl/methyl-hydrazines | Basic medium | 1,3,5-trisubstituted pyrazole |

Chemical Reactivity and Transformation Pathways of this compound

The pyrazole ring in this compound exhibits a distinct chemical reactivity that allows for various transformations. The reactivity is influenced by the two nitrogen atoms within the five-membered ring. The N1 nitrogen can be deprotonated by a base, while the sp2-hybridized N2 nitrogen is basic and reacts with electrophiles. nih.gov The C3 and C5 positions are susceptible to electrophilic attack. nih.gov

The pyrazole core can undergo various reactions, such as N-alkylation and N-arylation. For instance, 4-nitropyrazoles can be regioselectively N-alkylated to yield N-alkylpyrazoles. chim.it The nitro group can then be reduced to an amino group, which can be further functionalized. chim.it

The pyrazole scaffold can also serve as a precursor for the synthesis of fused heterocyclic systems. For example, aminopyrazoles can be used to construct pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines. chim.it Furthermore, the sulfonyl group in 4-sulfonyl pyrazoles can be transformed into various other functional groups containing carbon, oxygen, or nitrogen. researchgate.net

The understanding of these transformation pathways is essential for the design and synthesis of novel this compound derivatives with tailored properties.

Molecular and Cellular Pharmacological Mechanisms of Mepiprazole

Pharmacodynamics of Mepiprazole's Active Metabolite: m-Chlorophenylpiperazine (mCPP)

m-Chlorophenylpiperazine (mCPP) is a significant metabolite of this compound and other phenylpiperazine antidepressants like trazodone (B27368) and nefazodone. drugbank.comtandfonline.commdpi.comews-nfp.bg mCPP exerts its effects through complex interactions with various serotonin (B10506) receptor subtypes, influencing a range of physiological and psychological processes.

mCPP Receptor Binding Affinities and Partial Agonism at Serotonin Receptors

mCPP demonstrates a broad affinity for multiple serotonin (5-HT) receptors, as well as some adrenergic and other receptors. Its primary actions are centered on the serotonin system, where it exhibits varied efficacy, including agonism and partial agonism at different receptor subtypes.

| Receptor Subtype | Affinity (Ki) | Efficacy Profile (Human) | Primary Action | Notes |

|---|---|---|---|---|

| 5-HT1A | Significant | Agonist | Agonist | wikipedia.org |

| 5-HT1B | Significant | Agonist | Agonist | wikipedia.org |

| 5-HT1D | Significant | Agonist | Agonist | wikipedia.org |

| 5-HT2A | 32.1 nM | Partial Agonist | Partial Agonist | wikipedia.org |

| 5-HT2B | 28.8 nM | Antagonist | Antagonist | wikipedia.orgnih.gov |

| 5-HT2C | 3.4 nM | Partial Agonist | Partial Agonist | wikipedia.orgncats.iothieme-connect.com |

| 5-HT3 | Not specified | Antagonist | Antagonist | wikipedia.orgncats.io |

| 5-HT7 | Significant | Agonist | Agonist | wikipedia.org |

| SERT (Serotonin Transporter) | Significant | Not specified | Reuptake Inhibitor/Releaser | wikipedia.orgpsychonautwiki.org |

| α1-adrenergic | Some | Not specified | Not specified | wikipedia.org |

| α2-adrenergic | Some | Not specified | Not specified | wikipedia.org |

| NET (Norepinephrine Transporter) | Some | Not specified | Not specified | wikipedia.org |

mCPP shows its strongest actions at the 5-HT2B and 5-HT2C receptors. wikipedia.org It acts as a partial agonist at human 5-HT2A and 5-HT2C receptors, while functioning as an antagonist at human 5-HT2B receptors. wikipedia.orgnih.gov Furthermore, mCPP is a potent full agonist at the 5-HT2C receptor and a moderate-potency partial agonist at the 5-HT2B receptor. ahajournals.org Its discriminative cue is primarily mediated by the 5-HT2C receptor. wikipedia.org mCPP also exhibits agonistic properties at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT7 receptors. wikipedia.orgthieme-connect.com

Intracellular Signaling Pathways Potentially Influenced by this compound

While direct information on this compound's specific intracellular signaling pathway modulation is limited in the provided text, its known receptor interactions, particularly with G-protein coupled receptors (GPCRs) like serotonin and adrenergic receptors, suggest potential downstream effects. Serotonin receptors are known to couple with various intracellular signaling cascades, including those involving cyclic adenosine (B11128) monophosphate (cAMP) and inositol (B14025) phosphate (B84403) (IP3) production, mediated by G proteins. nucleos.com

mCPP's agonism at 5-HT2C receptors, for instance, is known to influence intracellular signaling. These receptors are coupled to Gq proteins, which typically activate phospholipase C (PLC), leading to the production of IP3 and diacylglycerol (DAG). This cascade can subsequently affect intracellular calcium levels and protein kinase C (PKC) activity. thieme-connect.com The partial agonism at 5-HT2A receptors also involves Gq/PLC signaling. nih.gov

This compound's own action as a 5-HT2A antagonist would imply blocking these Gq-mediated pathways. Its α1-adrenergic receptor antagonism would similarly affect signaling pathways associated with those receptors, which are often coupled to Gq proteins, leading to PLC activation. drugbank.comwikipedia.org The inhibition of monoamine reuptake by this compound would lead to increased extracellular concentrations of neurotransmitters, thereby potentiating their signaling through their respective receptors, which in turn would activate downstream intracellular pathways. The precise intracellular pathways modulated by this compound and mCPP are complex and depend on the specific receptor subtype, cell type, and the presence of other signaling molecules.

Preclinical Pharmacological Investigations of Mepiprazole

In Vitro Studies on Mepiprazole's Mechanism of Action

This compound's mechanism of action has been explored through various in vitro studies, primarily examining its effects on monoamine uptake and retention in rat brain synaptosomes and comparing its pharmacological profile with other psychotropic agents.

In addition to uptake inhibition, this compound's effect on the retention of previously taken-up monoamines was assessed. At low concentrations (10⁻⁶ to 10⁻⁵ M), this compound, similar to oxypertine (B1678116) and d-amphetamine, markedly increased the efflux of radioactivity from synaptosomes. This efflux-enhancing effect was further amplified at a higher concentration of 10⁻⁴ M for all tested drugs nih.gov. This dual action of uptake inhibition and release modulation suggests a complex interaction with monoaminergic systems.

This compound's pharmacological profile has been compared to several established psychotropic drugs, including tricyclic antidepressants (e.g., imipramine, desipramine, chlorimipramine, amitriptyline) and other agents like oxypertine and d-amphetamine nih.gov.

The comparative analysis revealed that while this compound inhibits monoamine uptake, its potency is generally weaker than that of many tricyclic antidepressants. Its strongest in vitro effect was observed on hypothalamic 5-HT uptake nih.gov. Furthermore, its ability to increase monoamine efflux at low concentrations differentiates it from tricyclic antidepressants, which primarily inhibit reuptake without significantly promoting release nih.gov.

Analysis of Monoamine Uptake and Retention in Rat Brain Synaptosomes

In Vivo Preclinical Models for this compound Research

Preclinical investigations in vivo have utilized rodent models to evaluate this compound's behavioral pharmacology, including its effects on specific behavioral syndromes and general activity levels.

In vivo studies have also examined this compound's impact on spontaneous locomotor activity and thermoregulation in rodents. This compound has been observed to depress spontaneous locomotor activity nih.gov. Additionally, it has been shown to induce hypothermia, indicating an effect on the thermoregulatory system nih.gov. The precise mechanisms underlying these behavioral and thermoregulatory effects are complex and may involve interactions with multiple neurotransmitter systems, including noradrenergic pathways, as suggested by its observed noradrenolytic properties in some preparations nih.gov.

Compound List:

this compound

Desipramine

Oxypertine

D-amphetamine

Imipramine

Chlorimipramine

Amitriptyline

Chlorpromazine

5-Hydroxytryptophan (5-HTP)

m-Chlorophenylpiperazine (mCPP)

Behavioral Pharmacology in Rodent Models

Assessment of Monoamine Receptor Activity Using Specific Models (e.g., Rotometer Model)

Preclinical studies have elucidated this compound's interaction with central monoamine systems, particularly dopamine (B1211576) (DA) and serotonin (B10506) (5-HT) pathways nih.gov. In the rotometer model, a standard tool for assessing changes in DA receptor activity, this compound demonstrated effects analogous to amphetamine, indicating its influence on dopaminergic neurotransmission nih.gov. Specifically, this compound administration in doses of 0.5-1 mg/kg induced turning behavior towards the denervated side in this model, suggesting an enhancement of DA receptor activity nih.gov. Further investigations reveal that this compound acts as a 5-HT2A and α1-adrenergic receptor antagonist drugbank.com. Biochemical analyses indicate that this compound reduces norepinephrine (B1679862) receptor activity while concurrently enhancing serotonin and, to a lesser extent, dopamine activity within the rat central nervous system (CNS) nih.gov. The compound's actions on DA terminals are characterized by a presynaptic influence that leads to increased DA receptor activity, potentially through blockade of DA uptake or facilitation of extragranular DA release nih.gov. In relation to serotonin, this compound has been shown to increase the spontaneous overflow of radioactivity from 3H-5-HT-labeled cortical slices, a finding consistent with the extragranular release of 5-HT stores nih.gov. This mechanism is thought to contribute to this compound's observed effects, such as the inhibition of conditioned avoidance behavior and the reduction of threatening behavior nih.gov.

Neurochemical Studies on Monoamine Turnover and Metabolism in the Central Nervous System

This compound exhibits notable effects on monoamine turnover and metabolism within the CNS nih.govnih.gov. Neurochemical studies have demonstrated that this compound leads to a reduction in brain 5-HT turnover nih.gov. The compound also impacts monoamine release and reuptake mechanisms; it has been observed to inhibit dopamine uptake by 50% at a concentration of 10⁻⁶ M and to increase the spontaneous overflow of dopamine by twofold at the same concentration nih.gov. This compound is further characterized by its ability to inhibit the reuptake and induce the release of serotonin, dopamine, and norepinephrine to varying extents drugbank.com. Biochemical research suggests that this compound decreases norepinephrine activity and enhances serotonin and dopamine activity in the rat CNS nih.gov. While dopamine turnover did not show a clear alteration, a trend towards reduction was noted, possibly due to compensatory neural feedback mechanisms nih.gov. Noradrenaline (NA) turnover was significantly increased only at higher doses, potentially linked to NA receptor blockade nih.gov.

Evaluation of this compound's Preclinical Efficacy in Animal Models of Neurological and Gastrointestinal Conditions

This compound has demonstrated preclinical efficacy across animal models relevant to both neurological and gastrointestinal disorders nih.govdrugbank.com. In the context of neurological conditions, its modulation of monoaminergic systems suggests potential therapeutic applications. For example, its influence on 5-HT pathways, leading to the inhibition of conditioned avoidance behavior and reduction of threatening behavior, indicates a potential role in the management of depression nih.gov. Furthermore, its effects on DA terminals, including the potential to enhance DA uptake blockade and release, suggest it may offer benefits in mitigating motor deficits associated with Parkinson's disease when administered alongside L-DOPA nih.gov. Regarding gastrointestinal disorders, clinical studies involving patients with irritable bowel syndrome (IBS) have indicated that this compound can provide beneficial effects in alleviating IBS symptoms drugbank.com. These clinical observations are often supported by preclinical evaluations in relevant animal models of gastrointestinal dysfunction nih.gov.

Proof-of-Concept Studies in Preclinical Drug Development for this compound

Proof-of-concept (POC) studies represent a crucial phase in preclinical drug development, designed to ascertain the feasibility and potential efficacy of a drug candidate before advancing to more extensive and resource-intensive clinical trials erbc-group.comoncodesign-services.comstxbp1disorders.org. These studies are instrumental in gathering evidence to support the hypothesis that a compound can elicit a desired therapeutic effect within a relevant model system stxbp1disorders.org. For this compound, the preclinical investigations into its monoamine receptor activity and neurochemical effects, as detailed in the preceding sections, establish its mechanism of action and its interaction with key neurotransmitter systems implicated in various CNS disorders nih.govdrugbank.comnih.gov. Demonstrating this compound's capacity to modulate dopamine, serotonin, and norepinephrine systems provides a foundational understanding of its potential therapeutic targets nih.govdrugbank.comnih.gov. Moreover, the evaluation of this compound's efficacy in animal models of neurological conditions, such as its impact on depression-related behaviors and its potential benefits for Parkinsonian motor deficits, alongside its observed efficacy in IBS symptoms in clinical settings (implying prior preclinical validation in relevant GI models), serves as evidence for its preclinical proof-of-concept nih.govdrugbank.com. These collective findings support the assertion that this compound possesses the biological activity and therapeutic potential necessary to warrant further development jneuropsychiatry.org.

Compound List

this compound

Dopamine (DA)

Serotonin (5-HT)

Noradrenaline (NA)

L-DOPA

Amphetamine

Apomorphine

Data Table: this compound's Preclinical Monoamine Receptor Activity and Neurochemical Effects

| Target System/Receptor | Effect | Concentration/Dose (if specified) | Reference |

| Dopamine (DA) | Mimics amphetamine in rotometer model; causes turning | 0.5-1 mg/kg | nih.gov |

| Dopamine (DA) | Increased receptor activity via presynaptic action | N/A | nih.gov |

| Dopamine (DA) | Blocks DA uptake | 10⁻⁶ M (50% inhibition) | nih.gov |

| Dopamine (DA) | Induces extragranular release | 10⁻⁶ M (two-fold increase) | nih.gov |

| Dopamine (DA) | Enhanced activity | N/A | nih.gov |

| Serotonin (5-HT) | Reduced turnover | Down to 0.25 mg/kg | nih.gov |

| Serotonin (5-HT) | Increased spontaneous overflow from cortical slices (extragranular release) | 10⁻⁶ M | nih.gov |

| Serotonin (5-HT) | Inhibits conditioned avoidance behavior; reduces threatening behavior | 0.05-0.5 mg/kg | nih.gov |

| Serotonin (5-HT) | 5-HT2A receptor antagonist | N/A | drugbank.com |

| Serotonin (5-HT) | Enhanced activity | N/A | nih.gov |

| Serotonin (5-HT) | Inhibits reuptake | N/A | drugbank.com |

| Serotonin (5-HT) | Induces release | N/A | drugbank.com |

| Noradrenaline (NA) | Increased turnover | 5-10 mg/kg | nih.gov |

| Noradrenaline (NA) | NA receptor blockade | N/A | nih.gov |

| Noradrenaline (NA) | Decreased activity | N/A | nih.gov |

| α1-adrenergic receptor | Antagonist | N/A | drugbank.com |

Metabolism and Pharmacokinetics of Mepiprazole in Preclinical Systems

Identification of Mepiprazole Metabolic Pathways and Active Metabolite Formation

The metabolism of this compound primarily occurs in the liver and results in the formation of the active metabolite 1-(3-chlorophenyl)piperazine, commonly known as mCPP. wikipedia.orgdrugbank.comdrugbank.com This process involves N-dealkylation of the piperazine (B1678402) ring. ews-nfp.bg The formation of mCPP is a common metabolic pathway for several phenylpiperazine drugs, including trazodone (B27368) and etoperidone (B1204206). wikipedia.orgoup.comnih.govresearchcommons.orgoup.com

Studies in rats have demonstrated that after oral administration of this compound, mCPP is detectable in both plasma and brain tissue. oup.com However, the extent of this conversion appears to be less pronounced compared to other phenylpiperazines like etoperidone and trazodone. oup.com In comparative studies, the peak plasma concentrations (Cmax) and the area under the curve (AUC) for mCPP were lowest after this compound administration when compared to equimolar doses of etoperidone and trazodone. oup.com

Characterization of Enzymatic Biotransformation Relevant to this compound

The biotransformation of this compound is primarily carried out by the cytochrome P450 (CYP) enzyme system. vulcanchem.com Specifically, the isoforms CYP3A4 and CYP2D6 have been identified as the main enzymes responsible for its metabolism. vulcanchem.com

CYP3A4 is involved in the N-dealkylation of this compound, which leads to the formation of its active metabolite, mCPP. wikipedia.org The CYP2D6 enzyme also plays a role in the metabolic pathways of this compound. vulcanchem.com The activity of these enzymes can vary between individuals due to genetic polymorphisms, which could potentially lead to interindividual differences in the pharmacokinetics of this compound. nih.govnih.gov

In vitro studies using rat hepatocytes have provided insights into the metabolic stability of this compound. For instance, deuterated this compound (this compound-d8) showed a 40% reduction in intrinsic clearance compared to the non-deuterated form, highlighting the impact of enzymatic metabolism on the drug's stability. vulcanchem.com

Table 1: Key Enzymes in this compound Metabolism

| Enzyme Family | Specific Isoform | Role in this compound Metabolism |

| Cytochrome P450 | CYP3A4 | Primary enzyme involved in the N-dealkylation to form the active metabolite mCPP. vulcanchem.comwikipedia.org |

| Cytochrome P450 | CYP2D6 | Contributes to the overall metabolism of this compound. vulcanchem.com |

Comparative Metabolic Studies of this compound with Structurally Related Phenylpiperazines

Comparative pharmacokinetic studies in rats have been conducted to understand the metabolic differences between this compound and other phenylpiperazine derivatives like trazodone and etoperidone. oup.comresearchcommons.orgoup.com These studies reveal significant variations in the formation of the common active metabolite, mCPP.

Following oral administration of equimolar doses, etoperidone produced the highest plasma concentrations and AUC of mCPP, followed by trazodone, with this compound resulting in the lowest levels. oup.com The approximate ratio of the AUC for mCPP from etoperidone, trazodone, and this compound was 6:2:1, respectively. oup.com This suggests that the metabolic conversion to mCPP is most efficient for etoperidone and least efficient for this compound under the tested conditions. oup.com

These differences in metabolic profiles are important as they can lead to variations in the pharmacological effects and potential for drug-drug interactions among these structurally related compounds. The lower production of mCPP from this compound may imply a different balance of activity between the parent drug and its active metabolite compared to trazodone and etoperidone.

Table 2: Comparative Plasma Kinetics of mCPP after Administration of Phenylpiperazines to Rats

| Parent Compound | Dose (µmol/kg) | mCPP Cmax (nmol/mL) | mCPP AUC (nmol/mL·h) |

| This compound | 61.3 | ~0.07 | ~0.3 |

| Trazodone | 61.3 | ~0.22 | ~0.6 |

| Etoperidone | 61.3 | ~0.45 | ~1.8 |

Data derived from studies in male CD-COBS rats. oup.com

Advanced Research Methodologies and Future Directions for Mepiprazole Studies

Target Identification and Validation Strategies for Mepiprazole

While this compound is known to act on specific serotonin (B10506) and adrenergic receptors, its complete target profile may be more complex. drugbank.com Identifying and validating the full spectrum of its molecular targets is a critical step in modern drug discovery and can reveal new therapeutic indications or explain its polypharmacological effects. nih.gov

Omics technologies offer a powerful, unbiased suite of methods to study biological molecules on a large scale, providing a comprehensive view of a drug's effect on cellular systems. biobide.com The application of transcriptomics (studying gene expression) and proteomics (studying proteins) can help identify novel molecular targets for this compound by analyzing global changes in RNA transcripts and proteins within cells or tissues upon exposure to the compound. biobide.comnih.gov

Table 1: Hypothetical Omics Workflow for this compound Target Discovery

| Step | Methodology | Objective | Expected Outcome |

| 1. Model Selection | Disease-relevant cell lines (e.g., neuronal cells, cancer cell lines) | To create a biologically relevant system for testing. | A reproducible in vitro system to study this compound's effects. |

| 2. Compound Treatment | Treat cells with this compound and its metabolite, mCPP. | To induce cellular changes for analysis. | Cellular samples ready for molecular analysis. |

| 3. Transcriptomics | RNA-Sequencing (RNA-Seq) | To quantify changes in gene expression. axcelead-us.com | A list of differentially expressed genes and affected pathways. |

| 4. Proteomics | Mass Spectrometry (MS) | To quantify changes in protein abundance and modifications. axcelead-us.com | A list of differentially expressed proteins and post-translational modifications. |

| 5. Data Integration | Bioinformatics Analysis | To correlate transcriptomic and proteomic data. nih.gov | Identification of novel, high-confidence molecular targets and pathways modulated by this compound. |

Once novel potential targets are identified through omics studies, their functional role in this compound's activity must be confirmed through rigorous validation techniques. technologynetworks.com This process is crucial to ensure that the identified target is directly involved in the drug's therapeutic effect. nih.gov

Genetic validation techniques can be employed to mimic the effect of a drug by altering the expression of the target gene. medrxiv.org Technologies like CRISPR-Cas9 gene editing or RNA interference (RNAi) can be used to knock out, knock down, or modify the identified target gene in relevant cell models. google.com If the genetic modification reproduces or blocks the phenotypic effects observed with this compound treatment, it provides strong evidence for the target's role. technologynetworks.com

Pharmacological validation involves using tool compounds—selective agonists or antagonists—that modulate the activity of the putative target. Observing whether these tools elicit similar or opposing effects to this compound can help confirm the target's involvement. medrxiv.org This convergence of genetic and pharmacological evidence provides a robust validation of a drug target. medrxiv.org

To enhance the clinical relevance of target research, advanced in vitro models that better replicate human physiology are increasingly being used. mdpi.com For this compound, this could involve moving beyond traditional 2D cell cultures to more complex systems like 3D organoids or patient-derived cells. mdpi.comnih.gov

Patient-derived glioblastoma organoids, for example, have been shown to retain key features of the original tumor and its microenvironment, making them a powerful platform for pre-clinical drug screening and validation. mdpi.com Similarly, co-culture systems that include multiple cell types (e.g., neurons and glial cells) can provide more accurate insights into the neuropharmacological effects of this compound. nih.gov Using these advanced models for target identification and validation studies can improve the predictive value of preclinical research and bridge the gap between laboratory findings and clinical outcomes. mdpi.com

Genetic and Pharmacological Validation Techniques for this compound's Targets

Structure-Activity Relationship (SAR) Studies and Rational Drug Design for this compound Analogues

Structure-activity relationship (SAR) analysis is a cornerstone of medicinal chemistry that explores how a molecule's chemical structure relates to its biological activity. gardp.orgoncodesign-services.com For this compound, systematic SAR studies can guide the design of new analogues with improved properties, such as enhanced potency, greater target selectivity, or a modified pharmacological profile. gardp.org

This compound belongs to the pyrazole (B372694) class of heterocyclic compounds, which are known for a wide spectrum of pharmacological activities. researchgate.netnih.gov This provides a rich scaffold for chemical modification. The process of designing novel derivatives involves making systematic changes to this compound's core structure—the pyrazole ring, the phenylpiperazine group, or the alkyl linker—and evaluating how these modifications affect its biological activity. mdpi.comresearchgate.net

For instance, substituting different groups on the phenyl ring could alter its interaction with adrenergic or serotonergic receptors, potentially increasing selectivity. Modifying the pyrazole moiety could influence its metabolic stability or introduce new biological activities. nih.gov The synthesis of a library of such derivatives, followed by systematic biological screening, would establish a clear SAR, enabling medicinal chemists to rationally design compounds with a desired pharmacological profile. oncodesign-services.comnih.gov The synthesis of a deuterated version, this compound-d8, has already demonstrated how isotopic substitution can alter metabolic pathways and prolong the compound's half-life in vitro. vulcanchem.com

Computational chemistry and molecular modeling are indispensable tools in modern rational drug design. bbau.ac.inresearchgate.net Molecular docking, a key computational technique, predicts how a ligand (like this compound) binds to the active site of a macromolecular target, such as a receptor or enzyme. openaccessjournals.com This method can be used to screen virtual libraries of this compound analogues against the 3D structures of its known targets (e.g., 5-HT2A receptor) or newly identified ones.

These simulations provide insights into the binding affinity and key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that govern the ligand-receptor complex. openaccessjournals.comresearchgate.net The results can prioritize which derivatives are most promising for synthesis and experimental testing, thereby saving time and resources. plos.org Furthermore, computational tools can predict absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, helping to identify candidates with better drug-like characteristics early in the discovery process. plos.orgajol.info

Table 2: Computational Tools in this compound Analogue Design

| Computational Method | Application to this compound Research | Reference |

| Molecular Docking | Predict binding modes and affinities of this compound analogues to targets like the 5-HT2A receptor. | openaccessjournals.comresearchgate.net |

| Quantum Chemistry | Analyze the electronic structure and reactivity of this compound and its derivatives to understand their intrinsic properties. | plos.org |

| ADMET Prediction | In silico forecast of the pharmacokinetic and toxicity profiles of new analogues to guide selection. | plos.orgajol.info |

| 3D-QSAR | Develop quantitative models that correlate the 3D structural features of analogues with their biological activity. |

Design and Synthesis of Novel this compound Derivatives with Modified Pharmacological Profiles

Exploration of Novel Therapeutic Research Areas for this compound Analogues

The core structure of this compound, featuring a pyrazole ring, presents a versatile scaffold for the development of new therapeutic agents. nih.gov The exploration of this compound analogues extends to both Central Nervous System (CNS) and non-CNS related applications.

This compound acts as a 5-HT₂ₐ and α₁-adrenergic receptor antagonist and also inhibits the reuptake of serotonin, dopamine (B1211576), and norepinephrine (B1679862) to varying degrees. drugbank.comwikipedia.org This complex pharmacological profile suggests that its therapeutic effects may be mediated by interactions with multiple neurotransmitter systems. longdom.org Future research into this compound analogues could delve into their effects on neuroreceptor heterocomplexes, which are complexes formed by two or more different types of receptors. The investigation of these complexes is a growing area in neuropharmacology, as they can exhibit pharmacological properties distinct from their individual receptor components.

The development of multifunctional drugs that act on multiple targets is seen as a promising strategy for treating complex CNS disorders. nih.gov Analogues of this compound could be designed to modulate specific heterocomplexes implicated in conditions like depression, anxiety, and psychosis. This approach could lead to therapies with improved efficacy and potentially fewer side effects. nih.gov

The pyrazole nucleus is a common feature in many biologically active compounds, and its derivatives have been shown to possess a wide range of pharmacological activities beyond the CNS. nih.govontosight.ai Notably, pyrazole derivatives have been investigated for their antimicrobial, anti-inflammatory, and analgesic properties. mdpi.comacs.orgresearchgate.net

Research has demonstrated that some pyrazole-containing compounds exhibit significant antibacterial and antifungal activity. mdpi.comresearchgate.net The synthesis of novel pyrazole derivatives and their evaluation against various microbial strains is an active area of research. acs.orgresearchgate.net This opens up the possibility of developing this compound analogues as potential antimicrobial agents. The combination of a pyrazole scaffold with other pharmacophores in a single hybrid structure could result in new molecules with enhanced chemical stability and biological profiles. acs.org

Investigation of this compound's Impact on Neuroreceptor Heterocomplexes in Central Nervous System Disorders

Emerging Technologies in this compound Research (e.g., Nanoparticle Formulations)

Advances in drug delivery technologies offer new avenues for improving the therapeutic potential of this compound and its analogues. Nanoparticle formulations, in particular, hold promise for enhancing drug delivery and efficacy. nih.gov

Nanoparticles can be engineered to improve the solubility and dissolution properties of drugs, which is particularly beneficial for poorly water-soluble compounds. nih.gov Furthermore, nano-formulations can be designed for targeted drug delivery, potentially increasing the concentration of the drug at the desired site of action while minimizing systemic exposure and side effects. researchgate.net The use of chitosan (B1678972) nanoparticles, for instance, has been shown to amplify the ocular hypotensive effect of carteolol. meddic.jp

For this compound, which acts on the central nervous system, nanoparticle-based delivery systems could be designed to cross the blood-brain barrier more effectively. Technologies like lipid nanoparticles (LNPs) and polymer-based nanoparticles are being explored for the delivery of various therapeutic agents, including those targeting the CNS. cytivalifesciences.com The encapsulation of this compound or its analogues within such nanoparticles could lead to improved bioavailability and therapeutic outcomes. kisti.re.kr

Unanswered Research Questions and Future Perspectives in this compound Pharmacology and Synthesis

Despite the existing knowledge about this compound, several research questions remain unanswered, presenting opportunities for future investigations.

Pharmacology:

Role of Metabolites: The pharmacological activity of this compound's metabolites, particularly mCPP, requires more in-depth investigation to understand their contribution to the drug's efficacy and side effect profile. drugbank.comwikipedia.org

Therapeutic Potential in Other Disorders: Controlled clinical trials have suggested some benefit of this compound in irritable bowel syndrome (IBS). wikipedia.org Further research could explore its efficacy in other non-psychiatric conditions.

Synthesis:

Novel Synthetic Routes: The development of more efficient and cost-effective synthetic methods for this compound and its analogues is an ongoing area of interest. nih.gov Recent advancements in synthetic chemistry, such as metal-catalyzed reactions and modular strategies, could be applied to streamline the synthesis of complex piperidine (B6355638) and pyrazole-containing molecules. nih.govnews-medical.net

Green Chemistry Approaches: Future synthetic strategies should also consider the principles of green chemistry to minimize environmental impact. researchgate.net

Structure-Activity Relationship (SAR) Studies: A more comprehensive understanding of the SAR of this compound analogues is needed to guide the rational design of new compounds with improved potency, selectivity, and pharmacokinetic properties. researchgate.net

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.